2,4-Dichloro-5-iodobenzaldehyde
Description
Contextualizing Halogenated Benzaldehydes within Organic Synthesis
Halogenated benzaldehydes are a class of organic compounds derived from benzaldehyde (B42025) by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms. nih.gov These compounds are of great interest due to the unique electronic and steric effects imparted by the halogen substituents. The presence of halogens can modulate the reactivity of the aldehyde group and the aromatic ring, enabling a diverse range of chemical transformations. nih.gov
The aldehyde functional group itself is a versatile handle for various reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov The halogens on the aromatic ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of complex organic molecules. sigmaaldrich.com Furthermore, the nature and position of the halogen atoms can direct the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions.
The utility of halogenated benzaldehydes is evident in their application as precursors to polysubstituted imidazoles, which exhibit a range of biological activities. nih.gov They are also instrumental in the synthesis of various heterocyclic compounds. mdpi.com The general reactivity of α-halo ketones and aldehydes has been extensively studied, highlighting their importance in forming new chemical bonds. mdpi.comlibretexts.org
Academic Significance and Research Scope of 2,4-Dichloro-5-iodobenzaldehyde
While comprehensive research dedicated specifically to this compound is limited in publicly accessible literature, its academic significance can be inferred from the established importance of its structural motifs. The presence of two chlorine atoms and one iodine atom on the benzaldehyde ring suggests a rich and varied reactivity profile, making it a potentially valuable, yet underexplored, building block for synthetic chemists.
The distinct electronic properties of chlorine and iodine atoms, coupled with their specific substitution pattern on the aromatic ring, would likely lead to unique reactivity and potential for selective transformations. For instance, the carbon-iodine bond is generally more reactive in cross-coupling reactions than the carbon-chlorine bond, which could allow for sequential and site-selective functionalization of the aromatic ring.
The research scope for this compound is therefore broad and encompasses several key areas of contemporary chemical research:
Novel Heterocycle Synthesis: The compound could serve as a key starting material for the synthesis of novel, highly substituted heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Medicinal Chemistry: Given that halogenated compounds often exhibit interesting biological activities, this compound could be a valuable scaffold for the development of new therapeutic agents.
Materials Science: The unique substitution pattern could be exploited in the design and synthesis of new organic materials with specific electronic or photophysical properties.
Mechanistic Studies: The differential reactivity of the C-Cl and C-I bonds provides an excellent platform for studying the mechanisms of various catalytic and non-catalytic reactions.
Interactive Table: Computed Physicochemical Properties of 2,6-Dichloro-4-iodobenzaldehyde
| Property | Value |
| Molecular Weight | 300.90 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 299.86057 Da |
| Monoisotopic Mass | 299.86057 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 11 |
| Data sourced from PubChem for the isomer 2,6-Dichloro-4-iodobenzaldehyde. nih.gov |
Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential as a versatile tool in the arsenal (B13267) of organic chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl2IO |
|---|---|
Molecular Weight |
300.90 g/mol |
IUPAC Name |
2,4-dichloro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H |
InChI Key |
LLGDXSSMXPEUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Cl)C=O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2,4 Dichloro 5 Iodobenzaldehyde
Regioselective Halogenation Approaches for Dichlorobenzaldehydes
The primary challenge in synthesizing 2,4-dichloro-5-iodobenzaldehyde lies in the controlled, regioselective introduction of the halogen atoms onto the benzaldehyde (B42025) core. The directing effects of the existing substituents on the aromatic ring heavily influence the position of subsequent electrophilic substitution reactions.
The introduction of an iodine atom onto an aromatic ring, particularly one already bearing deactivating chloro groups, is a critical step. Electrophilic iodination is a common method, but iodine itself is the least reactive of the halogens, often requiring an activating agent or catalyst. libretexts.org The mechanism typically involves the attack of the electron-rich aromatic ring on an electrophilic iodine species. youtube.com
A variety of reagents and systems have been developed for the iodination of aromatic compounds. These include:
Iodine with an Oxidizing Agent: Agents like nitric acid or a mixture of hydrogen peroxide and sulfuric acid can be used to generate a more potent electrophilic iodine species in situ. youtube.com
N-Iodosuccinimide (NIS): Often used with an acid catalyst like p-toluenesulfonic acid (PTSA), NIS is an effective source of electrophilic iodine. For instance, the iodination of 3,5-dichlorophenol (B58162) with NIS/PTSA has been shown to yield the para-iodinated product in reasonable yields. uky.edu
Iodine Monochloride (ICl): This interhalogen compound is more reactive than iodine due to the polarization of the I-Cl bond, making it an effective iodinating agent. It has been used for the preparation of chlorinated iodo- and diiodoanilines. uky.edu
Silver Salts with Iodine: A combination of iodine (I₂) and silver salts, such as silver sulfate (B86663) (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), or silver tetrafluoroborate (B81430) (AgBF₄), has proven effective for the regioselective iodination of chlorinated phenols, anilines, and anisoles. uky.edunih.gov The silver salt assists in generating the electrophilic iodine species.
The regioselectivity of these iodination reactions is highly dependent on the directing effects of the substituents already present on the aromatic ring. For a 2,4-dichlorobenzaldehyde (B42875) precursor, the aldehyde group is a meta-director and a deactivator, while the chlorine atoms are ortho-, para-directors and deactivators. The position of iodination will be determined by the interplay of these electronic and steric effects.
Given the multiple halogen substituents, a stepwise approach is necessary. A common synthetic route to polysubstituted benzaldehydes is the Vilsmeier-Haack reaction. For instance, 2,4-dichlorobenzaldehyde can be synthesized from diacetylmethane using a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). google.com This method provides the dichlorinated aldehyde scaffold.
The subsequent step would be the regioselective iodination of 2,4-dichlorobenzaldehyde. The challenge lies in directing the iodine to the C-5 position. The existing substituents (a formyl group at C-1, and chlorine at C-2 and C-4) are deactivating, making the ring less susceptible to electrophilic attack. However, the chlorine atoms direct ortho- and para- to themselves. The position C-5 is ortho to the C-4 chlorine and meta to the C-2 chlorine and the C-1 aldehyde. The directing influence of the C-4 chloro group would favor substitution at the C-5 position.
The choice of iodinating agent and reaction conditions is crucial to achieve this specific regioselectivity and to overcome the deactivation of the ring.
Advanced Synthetic Route Optimization for this compound
Optimizing the synthetic route for this compound involves careful selection of catalysts, reagents, and reaction conditions to maximize yield and purity.
The choice of reagents and catalysts is paramount for the successful synthesis of this compound. For the iodination of dichlorinated aromatic compounds, several systems have been investigated.
| Catalyst/Reagent System | Substrate Example | Key Findings | Reference |
| Ag₂SO₄ / I₂ | 3,5-dichloroanisole (B44140) | Good para-selectivity, yielding 3,5-dichloro-4-iodoanisole. | uky.edu |
| AgSbF₆ / I₂ | 3,5-dichloroanisole | High conversion and good para-selectivity. | uky.edu |
| NIS / PTSA | 3,5-dichlorophenol | Resulted in a reasonable yield of the para-iodinated product. | uky.edu |
| I₂ / CAN | 3,5-dichlorophenol | Low conversion and no regioselectivity observed. | uky.edu |
| Pd/C | o-methoxy iodobenzene (B50100) | Used in a formylation reaction with CO₂ and a hydrosilane. | google.com |
This table is generated based on data from the text and is for illustrative purposes.
For the direct iodination of 2,4-dichlorobenzaldehyde, systems like Ag₂SO₄/I₂ or NIS/PTSA would be strong candidates. The silver salt-based systems, in particular, have demonstrated high regioselectivity in related dichlorinated systems. uky.edunih.gov Palladium catalysts, while highly versatile in cross-coupling reactions, are more commonly employed in reactions like formylation or carbonylation rather than direct electrophilic halogenation. google.com
The reaction solvent can significantly influence the outcome of the synthesis, affecting solubility, reaction rates, and even regioselectivity.
In the iodination of chlorinated aromatic compounds, the choice of solvent has been shown to be critical. For example, in the iodination of 3,5-dichloroanisole using Ag₂SO₄/I₂, switching the solvent from hexane (B92381) to acetonitrile (B52724) dramatically improved the para-regioselectivity. uky.edu Similarly, the use of dichloromethane (B109758) (DCM) as a solvent has been noted in the iodination of chlorinated anilines, although yields were moderate. uky.edu In some Friedel-Crafts reactions involving related compounds, changing the solvent from carbon disulfide to methylene (B1212753) chloride was found to alter the course of the reaction entirely. researchgate.net
| Solvent | Reaction Example | Observed Effect | Reference |
| Acetonitrile | Iodination of 3,5-dichloroanisole | Significantly improved para-regioselectivity compared to hexane. | uky.edu |
| Dichloromethane (DCM) | Iodination of chlorinated anilines | Used as a solvent, though yields were sometimes moderate. | uky.edu |
| Dimethyl Sulfoxide (DMSO) | Iodination of 3,5-dichloroanisole | A reasonable para-selectivity was observed, but with moderate yields. | uky.edu |
| Ethanol | Iodination of anilines | Can lead to good yields but with relatively poor regioselectivity. | uky.edu |
This table is generated based on data from the text and is for illustrative purposes.
For the synthesis of this compound, a systematic screening of solvents like acetonitrile, dichloromethane, and possibly aprotic polar solvents would be necessary to optimize the yield and regioselectivity of the iodination step.
Temperature is a critical parameter in chemical synthesis, influencing reaction rates and selectivity. In the synthesis of the 2,4-dichlorobenzaldehyde precursor via the Vilsmeier-Haack reaction, the temperature is carefully controlled, often involving an initial cooling phase followed by heating to drive the reaction to completion. google.com
For halogenation reactions, the temperature can affect the reactivity of the halogenating agent and the potential for side reactions. Iodination reactions are often conducted at temperatures ranging from room temperature to elevated temperatures. For instance, a synthesis of 4-iodobenzaldehyde (B108471) from p-bromobenzaldehyde using KI and CuI required heating at 200°C. chemicalbook.com In contrast, another preparation of a tetrafluoro-iodo-benzaldehyde involved iodination at low temperatures. researchgate.net
Pressure is less commonly a key variable in electrophilic aromatic substitution reactions like iodination unless gaseous reactants are involved. However, in related synthetic steps, such as carbonylation reactions to introduce an aldehyde function, pressure can be a critical parameter. For example, the preparation of benzaldehyde derivatives from iodobenzene compounds using carbon dioxide has been carried out under a pressure of 1 MPa. google.com
The optimal temperature for the iodination of 2,4-dichlorobenzaldehyde would need to be determined empirically, balancing the need for sufficient activation with the risk of decreased selectivity or decomposition at higher temperatures.
Scalable and Sustainable Production Techniques for this compound
The economically viable and environmentally responsible production of this compound hinges on the development of scalable and sustainable synthetic methodologies. This section explores the industrial approaches to its synthesis, with a focus on process optimization and the application of green chemistry principles to enhance efficiency and minimize environmental impact.
Industrial Synthesis Approaches and Process Optimization
The primary industrial route for the synthesis of this compound is anticipated to be the direct electrophilic iodination of the readily available precursor, 2,4-dichlorobenzaldehyde. The key challenge in this approach is achieving the desired regioselectivity, placing the iodine atom at the C-5 position, which is para to the chlorine at C-2 and ortho to the chlorine at C-4, and meta to the aldehyde group.
Several iodinating systems have been developed for the regioselective iodination of aromatic compounds, and their application to the synthesis of this compound is a critical area of process optimization. Some of the most promising methods include:
Iodine with an Oxidizing Agent: A common and cost-effective method involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. For deactivated aromatic rings, such as those with electron-withdrawing groups like the aldehyde and chlorine atoms in 2,4-dichlorobenzaldehyde, potent systems are required. wikipedia.org A mixture of iodine and periodic acid has been shown to be effective for the iodination of some benzaldehydes. tandfonline.com Another powerful system involves a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid, which generates the highly electrophilic triiodine cation (I₃⁺). wikipedia.org
Iodine with Silver Salts: The combination of iodine with silver salts, such as silver nitrate, can also be employed. tandfonline.com This method often provides good yields for the iodination of various substituted benzaldehydes. tandfonline.comresearchgate.net
Palladium-Catalyzed Iodination: Recent advancements have demonstrated the potential of palladium-catalyzed C-H iodination of benzaldehydes. google.comacs.org These methods can offer high regioselectivity under milder conditions, potentially reducing the formation of by-products. google.com For instance, a method using palladium acetate (B1210297) as a catalyst with N-iodosuccinimide (NIS) as the iodine source has been developed for the ortho-iodination of benzaldehyde compounds. google.com
Process optimization for the industrial-scale synthesis of this compound would involve a detailed study of reaction parameters for the chosen method. This includes optimizing the molar ratios of reactants, catalyst loading, reaction temperature, and reaction time to maximize the yield and purity of the desired product while minimizing the formation of isomers and other impurities. Continuous flow chemistry presents a significant opportunity for process optimization, offering better control over reaction conditions, enhanced safety, and potentially higher throughput compared to traditional batch processes.
Below is a comparative table of different iodination methods for substituted benzaldehydes, which can serve as a guide for the development of a process for this compound.
| Iodination Method | Substrate | Reagents | Solvent | Yield (%) | Reference |
| Iodine/Periodic Acid | 4-Methoxybenzaldehyde | I₂, H₅IO₆ | Acetic Acid | 95 | tandfonline.comresearchgate.net |
| Iodine/Silver Nitrate | Vanillin | I₂, AgNO₃ | Ethanol | 85 | tandfonline.comresearchgate.net |
| Palladium-Catalyzed | 2-Methylbenzaldehyde | NIS, Pd(OAc)₂ | 1,2-Dichloroethane | High | google.com |
This table presents data for analogous compounds to illustrate the potential yields of different iodination methods.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing a truly sustainable industrial process. This involves a holistic approach that considers atom economy, the use of sustainable solvents, and effective waste management. researchgate.net
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product.
For the synthesis of this compound via electrophilic iodination of 2,4-dichlorobenzaldehyde, the atom economy will depend on the specific reagents used. For example, in a reaction using iodine (I₂) and an oxidizing agent that is consumed in the reaction, the atoms of the oxidizing agent will contribute to the by-products, lowering the atom economy.
A sample calculation for the atom economy of an analogous iodination reaction of salicylamide (B354443) with sodium iodide and sodium hypochlorite (B82951) is as follows:
Reaction: Salicylamide + NaI + NaOCl → 5-Iodosalicylamide + NaCl + NaOH
Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of All Reactants) x 100%
In this case, the atom economy would be less than 100% due to the formation of sodium chloride and sodium hydroxide (B78521) as by-products. mdpi.com Maximizing reaction efficiency through high yields and selectivity is also critical to a green process, as it reduces the amount of raw materials needed and the volume of waste generated. rsc.org
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and are a major source of environmental pollution. nih.gov Traditional halogenation reactions often utilize halogenated solvents like dichloromethane or chloroform (B151607), which are now recognized as environmentally problematic. researchgate.net
The development of sustainable solvent systems for the synthesis of this compound would focus on replacing these hazardous solvents with greener alternatives. ossila.com Some potential sustainable solvent systems include:
Water: When feasible, water is an ideal green solvent due to its non-toxicity and availability. nih.gov
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), are becoming increasingly popular. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be an excellent replacement for organic solvents in some reactions. wikipedia.org
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, which can reduce air pollution. nih.gov
The following table provides a list of sustainable solvents and their properties.
| Solvent | Source | Key Properties |
| Water | Renewable | Non-toxic, non-flammable, readily available |
| Ethanol | Renewable (from biomass) | Biodegradable, low toxicity |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (from biomass) | Higher boiling point than THF, forms an azeotrope with water for easy removal |
| γ-Valerolactone (GVL) | Renewable (from biomass) | High boiling point, biodegradable, low toxicity |
| Supercritical CO₂ | Recycled industrial gas | Non-toxic, non-flammable, easily removed from the reaction mixture |
This table provides examples of sustainable solvents that could be considered for the synthesis of this compound.
A comprehensive waste management strategy is essential for the sustainable production of this compound. The primary waste streams from the synthesis are likely to include:
Spent Solvents: Whenever possible, solvents should be recycled and reused within the process. researchgate.net
By-products from the Reaction: The nature of the by-products will depend on the chosen synthetic route. For example, if a silver salt is used, a silver halide precipitate will be formed.
Iodine-containing Waste: The recovery and recycling of iodine from waste streams is both economically and environmentally important. google.com Industrial processes for recovering iodine from wastewater, such as from the manufacturing of LCDs or X-ray contrast agents, often involve oxidation of iodide to elemental iodine followed by separation. researchgate.netgoogle.com
Proper segregation of waste streams is crucial for effective management. wikipedia.org Halogenated and non-halogenated solvent wastes should be collected separately to facilitate recycling. nih.gov Acidic and basic waste streams should also be segregated and neutralized before disposal. wikipedia.org The development of a closed-loop system where by-products are either recycled or converted into valuable co-products would be the ultimate goal for a truly sustainable process.
Elucidating the Reactivity and Reaction Mechanisms of 2,4 Dichloro 5 Iodobenzaldehyde
Chemical Transformations Involving the Aldehyde Moiety
The aldehyde group is a key site of reactivity in 2,4-Dichloro-5-iodobenzaldehyde, participating in a variety of addition and redox reactions.
Nucleophilic Addition Reactions of the Carbonyl Group
The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. libretexts.org In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pharmaguideline.commasterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. libretexts.orglibretexts.org
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond of the C=O group. pharmaguideline.com This results in a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final alcohol product. pharmaguideline.com The reactivity of the aldehyde can be influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of nucleophilic addition by making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com
Reductive Pathways to Corresponding Alcohols
The aldehyde functional group of this compound can be reduced to a primary alcohol, (2,4-Dichloro-5-iodophenyl)methanol. This transformation is a fundamental reaction in organic synthesis. The reduction can be achieved using various reducing agents, which act as a source of hydride ions (H⁻).
Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.com This initial addition results in the formation of a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent, such as water, protonates the alkoxide to afford the final alcohol product. youtube.com
It's important to note that in tissues, biogenic aldehydes can be reduced to their corresponding alcohols by enzymes like NADPH-linked aldehyde reductase. doi.org
Oxidative Transformations to Carboxylic Acid Derivatives
The aldehyde group of this compound can be oxidized to form the corresponding carboxylic acid, 2,4-Dichloro-5-iodobenzoic acid. This oxidation is a common transformation for aldehydes.
A variety of oxidizing agents can be used to effect this change. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective. Milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent can also be employed, often for qualitative analysis. The oxidation process involves the conversion of the C-H bond of the aldehyde group into a C-O bond. In some biological systems, aldehyde dehydrogenases, which can be NAD-linked, are responsible for the oxidation of biogenic aldehydes to their corresponding carboxylic acids. doi.org
Aromatic Substitution and Coupling Reactions of Halogen Substituents
The halogen atoms on the aromatic ring of this compound provide sites for substitution and cross-coupling reactions, enabling the introduction of new functional groups.
Nucleophilic Aromatic Substitution (SNAr) Potential
While aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions, substitution can occur via the nucleophilic aromatic substitution (SNAr) mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pub The aldehyde group, being electron-withdrawing, can facilitate SNAr reactions on this compound.
Cross-Coupling Methodologies at Halogenated Sites
The halogen substituents on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents at the chlorinated and iodinated positions.
In these reactions, a palladium catalyst facilitates the coupling of the aryl halide with an organometallic or organoboron reagent. nih.gov The reactivity of the different halogens in cross-coupling reactions generally follows the order I > Br > Cl, making the iodine at the C-5 position the most likely site for initial reaction under standard conditions. This selectivity allows for sequential functionalization of the molecule. For instance, a Suzuki coupling could be performed selectively at the C-I bond, followed by a subsequent coupling or substitution at one of the C-Cl bonds under more forcing conditions. The choice of ligands on the palladium catalyst can also influence the selectivity of the reaction. nih.gov
Mechanistic Insights into Reactions of this compound
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the aldehyde and the three halogen substituents on the aromatic ring. The aldehyde group serves as an electrophilic center, while the carbon-halogen bonds offer sites for metal-catalyzed cross-coupling reactions. The specific substitution pattern profoundly influences the electronic properties and steric environment of the molecule, thereby governing the pathways and outcomes of its chemical transformations.
Detailed Reaction Pathway Elucidation
This compound serves as a versatile synthon for the construction of more complex molecular architectures, participating in a variety of reaction types. The elucidation of its reaction pathways reveals how its unique structure directs chemical reactivity.
Condensation Reactions: The aldehyde functional group readily undergoes condensation reactions, such as the base-catalyzed crossed Aldol condensation. youtube.commnstate.edu In a typical pathway involving a ketone like acetone, a catalytic amount of a base (e.g., NaOH) deprotonates the α-carbon of the ketone to form a nucleophilic enolate ion. mnstate.edu This enolate then attacks the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing inductive effects of the two chlorine atoms and the iodine atom enhance the electrophilicity of this carbonyl carbon, making it highly susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). quora.com
This nucleophilic addition results in a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation by a solvent molecule (e.g., water) yields a β-hydroxy ketone. mnstate.edu Under the reaction conditions, this intermediate readily undergoes a base-catalyzed dehydration (elimination) to form a new carbon-carbon double bond. This elimination step is particularly favorable because the resulting α,β-unsaturated ketone is highly stabilized by extended conjugation with both the carbonyl group and the substituted benzene (B151609) ring. mnstate.eduyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions: The presence of three halogen atoms on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This reaction creates a new carbon-carbon bond by coupling the organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
The reaction mechanism proceeds via a well-established catalytic cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst to the carbon-halogen bond. In this compound, this step is highly selective. The relative reactivity of aryl halides towards oxidative addition is I > Br > Cl > F. yonedalabs.com Consequently, the Pd(0) catalyst will selectively insert into the much weaker carbon-iodine bond at the C-5 position, leaving the C-Cl bonds intact. This forms a Pd(II) intermediate. libretexts.org
Transmetalation: The required boronic acid is activated by the base to form a more nucleophilic boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, where the organic group from the boron atom is transferred to the palladium center, displacing the halide. wikipedia.orgyoutube.com
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond between the two organic partners and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org
This selective reactivity allows for the precise, stepwise functionalization of the aromatic ring, making the compound a valuable building block in multi-step syntheses.
Synthesis of Heterocycles: this compound is a key precursor in the synthesis of various heterocyclic systems. nih.govresearchgate.net For instance, it can be used to synthesize benzodiazepine (B76468) derivatives through condensation with 1,2-diamines. acs.org A plausible mechanism involves the initial formation of an imine between the aldehyde and one of the amino groups of the diamine. This is followed by an intramolecular cyclization, where the second amino group acts as a nucleophile, displacing one of the halogens on the aromatic ring in a nucleophilic aromatic substitution (SNAr) reaction. The most likely site for this substitution would be the carbon bearing a chlorine atom ortho or para to the activating aldehyde group, with the specific outcome depending on reaction conditions and the steric and electronic nature of the diamine.
Influence of Halogenation Pattern on Reaction Kinetics and Selectivity
The specific arrangement of two chlorine atoms and one iodine atom on the benzaldehyde ring has a determinative effect on the molecule's reactivity, influencing both the speed of reactions (kinetics) and the specific outcome (selectivity).
Electronic and Kinetic Effects: The three halogen substituents (two chlorine, one iodine) are strongly electron-withdrawing through their inductive effects (-I effect). mdpi.com This effect dominates over their weaker electron-donating resonance effects (+R effect). mdpi.com The cumulative result is a significant decrease in electron density on the aromatic ring and a strong polarization of the aldehyde group.
Reactions at the Aldehyde Group: The powerful inductive withdrawal of electrons by the halogens makes the carbonyl carbon of the aldehyde group significantly more electrophilic. This heightened electrophilicity increases the rate of nucleophilic addition reactions. quora.com For instance, in Aldol-type condensations, this compound would be expected to react faster than unsubstituted benzaldehyde or benzaldehydes with fewer halogen substituents.
Selectivity in Cross-Coupling Reactions: The primary factor governing selectivity in reactions targeting the C-X bonds is the difference in bond dissociation energies and, consequently, their reactivity in oxidative addition steps. The C-I bond is considerably weaker and more reactive than the C-Cl bond. This differential reactivity is the cornerstone of selective synthesis using this molecule. yonedalabs.com
| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Comment |
|---|---|---|
| Ar-I | 103 - 106 | Most reactive; reactions often proceed under mild conditions. yonedalabs.com |
| Ar-Br | 101 - 102 | Moderately reactive; widely used in synthesis. |
| Ar-Cl | 1 | Least reactive; often requires specialized, electron-rich ligands and higher temperatures. yonedalabs.com |
| Ar-OTf (Triflate) | ~103 | Reactivity is comparable to or greater than iodides. yonedalabs.com |
This predictable order of reactivity allows for Suzuki-Miyaura, Heck, or other cross-coupling reactions to be performed exclusively at the C-5 position (C-I bond) of this compound, while the C-Cl bonds at positions 2 and 4 remain available for subsequent, more forcing reaction conditions if desired. This inherent selectivity is a powerful tool for the strategic construction of complex, polysubstituted aromatic compounds.
Steric Effects: The chlorine atom at the C-2 position, ortho to the aldehyde group, introduces steric hindrance. This can influence the approach of bulky nucleophiles to the carbonyl carbon. While the electronic activation generally dominates, for very large nucleophiles, this steric crowding could potentially slow the reaction rate or influence the stereochemical outcome of the addition. In some organometallic additions, ortho-halogen substituents have been noted to participate in chelation with the metal center, which can accelerate the reaction, though this effect is highly dependent on the specific reagents and reaction system.
Derivatization Strategies and Synthetic Utility of 2,4 Dichloro 5 Iodobenzaldehyde As a Building Block
Accessing Functionalized Derivatives of 2,4-Dichloro-5-iodobenzaldehyde
The true synthetic power of this compound lies in the differential reactivity of its functional groups. Chemists can strategically target the aldehyde group or the halogen substituents to create a wide range of derivatives, each with its own potential applications.
Transformations of the Aldehyde Functional Group
The aldehyde group is a cornerstone of organic chemistry, known for its susceptibility to a vast number of chemical transformations. This reactivity allows for the introduction of a wide array of other functional groups, significantly expanding the synthetic possibilities. Standard reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine are all readily achievable. organic-chemistry.org For instance, the aldehyde can undergo nucleophilic addition reactions with Grignard reagents to form secondary alcohols. nrochemistry.com Furthermore, it can participate in reductive amination to yield corresponding amines, a crucial transformation in the synthesis of many biologically active compounds. organic-chemistry.org The Wittig reaction provides a pathway to convert the aldehyde into an alkene, offering another avenue for molecular elaboration. nrochemistry.com These transformations of the aldehyde group are fundamental in modifying the core structure of this compound for further synthetic manipulations.
Selective Modification of Halogen Substituents
The presence of three halogen atoms—two chlorine and one iodine—at distinct positions on the benzene (B151609) ring presents a unique opportunity for selective functionalization. The differing reactivity of these halogens, particularly in metal-catalyzed cross-coupling reactions, allows for a stepwise and controlled introduction of new substituents.
The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.orglibretexts.org This reactivity difference (I > Br > Cl > OTf) is a well-established principle in organic synthesis. wikipedia.org
This differential reactivity allows for the selective coupling at the C-5 position (where the iodine atom is located) while leaving the chlorine atoms at C-2 and C-4 untouched. For example, a Sonogashira coupling reaction can be employed to introduce an alkyne group at the C-5 position. wikipedia.orgwikipedia.org Similarly, a Suzuki coupling can be used to form a new carbon-carbon bond by reacting the iodo-substituted position with a boronic acid derivative. organic-chemistry.orgresearchgate.netlibretexts.org The Buchwald-Hartwig amination offers a method to form a carbon-nitrogen bond at the same position by reacting with an amine. libretexts.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.netijrar.org These selective transformations provide a powerful strategy for building molecular complexity in a controlled manner.
Application in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. nih.gov Aromatic aldehydes are common components in many MCRs, serving as electrophilic partners. beilstein-journals.orgnih.gov
While specific examples detailing the use of this compound in MCRs are not extensively reported in the readily available literature, its structural features make it a prime candidate for such reactions. For instance, in the synthesis of pyrazoles, aldehydes are often condensed with hydrazine (B178648) derivatives and a third component like a β-ketoester in a multi-component fashion. wikipedia.orglibretexts.org The aldehyde functionality of this compound could readily participate in the initial condensation step to form a hydrazone intermediate, which then undergoes cyclization to form the pyrazole (B372694) ring. nih.gov
Role in the Construction of Complex Molecular Architectures and Scaffolds
The ability to selectively functionalize this compound at both the aldehyde and halogen positions makes it an excellent starting material for the construction of more complex molecules, including variously substituted benzene products and a range of heterocyclic scaffolds.
Synthesis of Variously Substituted Benzene Products
By employing a sequence of reactions targeting the different reactive sites, a multitude of polysubstituted benzene derivatives can be synthesized from this compound. For example, one could first perform a Suzuki coupling at the iodine position, followed by a transformation of the aldehyde group, and then potentially modify the chloro substituents under more forcing conditions if required. This stepwise approach allows for the precise installation of different functional groups around the benzene ring, leading to a diverse library of compounds. The synthesis of 4-iodo-3-nitrobenzoic acid from toluene (B28343), for instance, showcases a similar strategic approach of sequential functionalization. ijrpc.com
Precursor for Heterocyclic Scaffolds (e.g., Pyrazoles, Chromones, Pyrazinones)
The functional handles on this compound make it a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Pyrazoles: As mentioned in the context of MCRs, the aldehyde group can be a key participant in the formation of the pyrazole ring. wikipedia.orglibretexts.org The resulting pyrazole would bear the 2,4-dichloro-5-iodophenyl substituent, which could then be further functionalized at the halogen positions. The synthesis of pyrazole carbaldehyde derivatives has been reported as a route to potential PI3 kinase inhibitors, highlighting the importance of this class of compounds.
Chromones: The synthesis of chromones often involves the reaction of a phenol (B47542) with a β-ketoester or a similar three-carbon unit. While not a direct precursor, this compound could be transformed into a suitable phenolic derivative through, for example, a Baeyer-Villiger oxidation of the aldehyde to a formate (B1220265) ester followed by hydrolysis. This resulting phenol could then be used in established chromone (B188151) syntheses. The synthesis of chromone derivatives is of significant interest due to their broad range of biological activities. libretexts.org
Pyrazinones: The synthesis of pyrazinones can be achieved through the condensation of α-dicarbonyl compounds with diamines. While this compound is not a direct precursor in this specific pathway, it could be envisioned as a starting point for the synthesis of a required α-dicarbonyl intermediate through a series of transformations.
Advanced Research Applications of 2,4 Dichloro 5 Iodobenzaldehyde and Its Derivatives
Applications in Fundamental Organic Synthesis
2,4-Dichloro-5-iodobenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its aldehyde functionality allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
One of the primary synthetic routes to this compound involves the oxidation of 1,5-dichloro-2-iodo-4-methylbenzene (B1447353). This transformation highlights the role of the parent toluene (B28343) derivative as a stable precursor that can be readily converted to the more reactive benzaldehyde (B42025). The synthesis of 1,5-dichloro-2-iodo-4-methylbenzene itself is typically achieved through the iodination of 2,4-dichlorotoluene (B165549) using iodine and a suitable oxidizing agent, such as nitric acid.
The aldehyde group of this compound is a key functional handle for a variety of synthetic manipulations. It can undergo nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium compounds, to generate secondary alcohols. These alcohols can then be further elaborated into more complex structures. Additionally, the aldehyde can participate in condensation reactions, for example with amines to form Schiff bases, or with active methylene (B1212753) compounds in Knoevenagel or Wittig-type reactions to create new carbon-carbon double bonds.
The presence of three halogen atoms on the aromatic ring also provides opportunities for further functionalization through cross-coupling reactions. The iodine atom, being the most reactive of the halogens in such reactions, can be selectively targeted in palladium-catalyzed couplings like Suzuki, Sonogashira, or Heck reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and vinyl groups, at the 5-position of the benzaldehyde ring. The less reactive chlorine atoms can potentially be functionalized under more forcing reaction conditions, offering a stepwise approach to multi-substituted aromatic compounds.
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | 2,4-Dichloro-5-iodobenzoic acid |
| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | (2,4-Dichloro-5-iodophenyl)methanol |
| Nucleophilic Addition | Organometallic reagents (e.g., Grignard, organolithium) | Secondary alcohols |
| Condensation | Amines, active methylene compounds | Schiff bases, substituted alkenes |
| Cross-Coupling | Palladium catalyst, various coupling partners | Substituted benzaldehydes |
Contributions to Materials Science Research
While direct research on the applications of this compound in materials science is not extensively documented, its structural features suggest significant potential in this field. The applications of its derivatives can be inferred from the known properties of similar halogenated and benzaldehyde-containing molecules.
The aldehyde functionality of this compound makes it a suitable precursor for the formation of benzaldimine monolayers. These self-assembled monolayers (SAMs) are of interest for modifying the surface properties of materials. The reaction of the aldehyde with a primary amine on a substrate surface would lead to the formation of an imine bond, tethering the substituted aromatic ring to the surface. The dichloro and iodo substituents would then be exposed, influencing the surface energy, wettability, and potential for further chemical modification of the monolayer. The high polarizability of the iodine atom, in particular, could lead to interesting electronic and intermolecular interactions within the monolayer.
The potential for selective functionalization of the three halogen atoms, particularly the iodine, makes this compound an attractive building block for multipigment systems. Through sequential cross-coupling reactions, different chromophoric units could be attached to the central benzaldehyde core. The aldehyde group itself could be converted into another chromophore or a linking unit. The resulting multi-pigment architectures could exhibit complex photophysical properties, such as energy transfer or charge transfer, which are desirable for applications in light-harvesting and sensing.
The synthesis of organic materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often relies on building blocks that can be elaborated into extended π-conjugated systems. This compound can serve as a starting material for such compounds. For example, Sonogashira coupling at the iodo position could introduce an alkyne, which can be a key component of a larger conjugated molecule. The aldehyde group can be used to connect to other aromatic units through Wittig or Horner-Wadsworth-Emmons reactions. The presence of the chlorine atoms can enhance the thermal stability and influence the electronic properties and morphology of the resulting materials, which are critical parameters for device performance.
Role in Medicinal Chemistry Scaffold Design and Synthesis
The unique substitution pattern of this compound makes it a valuable scaffold for the design and synthesis of novel pharmacophores and molecular scaffolds in medicinal chemistry. Halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, and the presence of three halogens on this scaffold offers a rich avenue for exploration.
This compound can be considered a privileged scaffold, as it provides a platform for the synthesis of a diverse range of compounds with potential biological activity. The aldehyde group can be readily converted into various functional groups, such as amines, alcohols, and carboxylic acids, which can serve as key interaction points with biological targets. Furthermore, the three halogen atoms can be exploited to fine-tune the lipophilicity, metabolic stability, and binding affinity of the resulting molecules.
The iodine atom is of particular interest as it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. The ability to selectively functionalize the iodine position via cross-coupling reactions allows for the introduction of various substituents to probe the structure-activity relationships of a compound series. The resulting derivatives of this compound have potential applications in the development of new therapeutic agents, including those for use in agrochemicals.
Rational Derivatization for Scaffold Diversity
The molecular architecture of this compound offers a versatile platform for the generation of diverse molecular scaffolds, a cornerstone of modern medicinal chemistry and drug discovery. The strategic placement of three distinct functional handles—an aldehyde, two chlorine atoms, and a highly reactive iodine atom—on the benzene (B151609) ring allows for a systematic and rational approach to derivatization. This enables the exploration of vast chemical space through the selective modification of these sites, leading to a wide array of core structures. The primary strategies for achieving scaffold diversity from this starting material involve leveraging the unique reactivity of the aldehyde group and the aryl halides.
The aldehyde functional group serves as a key gateway for constructing a multitude of heterocyclic systems and for introducing new functional groups. Its electrophilic nature makes it highly susceptible to reactions with various nucleophiles.
Conversely, the halogen substituents, particularly the iodine atom, are ideal for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents and the construction of complex molecular frameworks.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 5-position. nobelprize.org Reactions such as the Suzuki, Sonogashira, and Heck couplings are routinely employed to introduce new carbon-based substituents, thereby generating novel molecular scaffolds. nobelprize.orgsigmaaldrich.com
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures or for introducing alkyl or alkenyl groups.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. pitt.edu It is an efficient method for synthesizing aryl alkynes, which are valuable precursors for more complex heterocyclic scaffolds.
Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. pitt.edu This reaction is used to form substituted alkenes, which can then be further modified.
The following table illustrates the potential for scaffold diversity using these palladium-catalyzed reactions with this compound as the substrate.
| Reaction Type | Coupling Partner | Resulting Scaffold Core | Potential for Further Diversification |
| Suzuki Coupling | Phenylboronic acid | 2,4-dichloro-5-phenylbenzaldehyde | Functionalization of the second aromatic ring |
| Sonogashira Coupling | Ethynyltrimethylsilane | 2,4-dichloro-5-((trimethylsilyl)ethynyl)benzaldehyde | Desilylation followed by further coupling or cyclization reactions |
| Heck Coupling | Acrylonitrile | (E)-3-(2,4-dichloro-5-formylphenyl)acrylonitrile | Elaboration of the cyano and alkene functionalities |
Synthesis of Heterocyclic Scaffolds
The aldehyde group of this compound is a versatile functional group for the synthesis of a wide variety of heterocyclic compounds through condensation and multi-component reactions (MCRs). nih.govtcichemicals.com MCRs are particularly powerful in generating molecular diversity as they allow for the combination of three or more reactants in a single step to produce complex products. tcichemicals.comnumberanalytics.com
Biginelli Reaction: This is a one-pot reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to yield dihydropyridines. nih.gov
Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, which generates α-acylamino amides. The products of this reaction can be designed to undergo subsequent cyclization reactions to form a variety of heterocyclic scaffolds.
The table below provides examples of how this compound can be used in MCRs to generate diverse heterocyclic scaffolds.
| Reaction Type | Reactants | Resulting Heterocyclic Scaffold |
| Biginelli Reaction | Ethyl acetoacetate, Urea | 4-(2,4-dichloro-5-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonium acetate (B1210297) | 4-(2,4-dichloro-5-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester |
| Ugi Reaction | Benzylamine, Acetic acid, tert-Butyl isocyanide | 2-acetamido-N-benzyl-N-(tert-butyl)-2-(2,4-dichloro-5-iodophenyl)acetamide |
By systematically applying these and other synthetic methodologies to the different reactive sites of this compound, a vast library of structurally diverse compounds can be generated. This rational approach to derivatization is invaluable in the search for novel bioactive molecules, as it allows for the efficient exploration of the chemical space around a privileged starting scaffold.
Theoretical and Computational Investigations of 2,4 Dichloro 5 Iodobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of 2,4-Dichloro-5-iodobenzaldehyde. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electronic structure and conformational stability.
The electronic structure of an aromatic aldehyde is significantly influenced by the nature and position of its substituents. In this compound, the chlorine and iodine atoms, being highly electronegative, exert a strong influence on the electron distribution within the benzene (B151609) ring and on the carbonyl group.
Computational studies on analogous compounds, such as other halogenated benzaldehydes, reveal that the electron-withdrawing nature of halogens affects the reactivity of the aldehyde group and the aromatic ring. wiserpub.com The carbonyl group, being electrophilic, is a primary site for nucleophilic attack. The presence of electron-withdrawing halogens is expected to further enhance the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to reactions with nucleophiles. wiserpub.com
The reactivity of the C-I bond is another crucial aspect. Generally, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This trend suggests that the C-I bond in this compound is the most likely site for reactions such as cross-coupling, where the C-I bond is cleaved. acs.org This is a key feature exploited in synthetic organic chemistry.
The generation of aryl radicals from aryl halides through visible-light-driven reduction is an area of active research. mdpi.com The specific electronic properties of this compound would influence its potential to form aryl radicals under photocatalytic conditions.
A crystal structure study of the closely related 2,4-dichlorobenzaldehyde (B42875) reveals that the aldehyde group is slightly twisted relative to the benzene ring, with torsion angles of -7.94(13)° and 170.86(9)°. nih.gov This small deviation from planarity is a result of minimizing steric hindrance between the aldehyde group and the ortho-substituent. In the case of this compound, the presence of a chlorine atom at the ortho position (position 2) would similarly induce a twist in the aldehyde group.
Computational studies on para-substituted benzaldehydes have shown a correlation between the rotational barrier of the formyl group and the electronic nature of the substituent. researchgate.net For this compound, the rotational barrier of the C-C bond connecting the aldehyde group to the ring would be influenced by the cumulative electronic effects of the three halogen substituents. The presence of an ortho-substituent generally increases the rotational barrier due to steric hindrance. nih.gov
| Parameter | Value for 2,4-Dichlorobenzaldehyde | Inferred Implication for this compound |
| Aldehyde group torsion angle | -7.94(13)° | A similar slight twist of the aldehyde group is expected due to the ortho-chlorine. |
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling is a powerful tool for elucidating the mechanisms of complex organic reactions. For this compound, which can participate in various transformations, modeling can provide insights into reaction feasibility, selectivity, and the role of catalysts.
A particularly relevant reaction for this molecule is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound. nih.gov Given the reactivity of the C-I bond, this compound is an excellent substrate for such reactions.
DFT calculations have been extensively used to study the catalytic cycle of the Suzuki-Miyaura reaction. nih.govacs.orgnih.govdntb.gov.ua The cycle typically involves three main steps:
Oxidative Addition: The aryl halide (in this case, this compound) reacts with a Pd(0) complex to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.
Furthermore, computational modeling can explore competing reaction pathways. For instance, in some palladium-catalyzed couplings, decarbonylation of the aldehyde can be a side reaction. rsc.org DFT studies can help to understand the conditions under which such side reactions might occur and how to suppress them.
Catalytic Process Simulations Involving this compound
Simulations of catalytic processes provide a bridge between molecular-level understanding and macroscopic reaction outcomes. These simulations can model the behavior of a catalytic system under various conditions, such as temperature, pressure, and catalyst loading.
In the context of reactions involving this compound, simulations could be used to optimize conditions for a specific transformation, such as a Suzuki-Miyaura coupling. For example, simulations can help in understanding the role of the base in the transmetalation step, which is often crucial for the reaction's success. nih.gov
Simulations can also be used to study catalyst deactivation pathways. In palladium-catalyzed reactions, the formation of palladium black or inactive palladium species can reduce the catalyst's efficiency. Computational models can help to identify the species involved in deactivation and suggest ways to improve catalyst stability.
Moreover, simulations can be employed to investigate the influence of the solvent on the reaction. The choice of solvent can significantly affect the solubility of reactants and intermediates, as well as the stability of transition states. Molecular dynamics simulations can provide insights into the solvation effects and their impact on the catalytic cycle. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies for 2,4 Dichloro 5 Iodobenzaldehyde and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for determining the molecular structure and bonding within a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 2,4-dichlorobenzaldehyde (B42875), both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-dichlorobenzaldehyde in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each of the aromatic protons and the aldehydic proton. beilstein-journals.org The aldehydic proton is typically the most deshielded, appearing as a singlet or a narrowly split multiplet at a high chemical shift. The aromatic protons exhibit a splitting pattern that is characteristic of their relative positions on the benzene (B151609) ring and the electronic effects of the chloro and aldehyde substituents.
Expected for 2,4-Dichloro-5-iodobenzaldehyde: The introduction of an iodine atom at the 5-position would further alter the chemical shifts and coupling constants of the remaining aromatic protons due to its electron-withdrawing nature and steric influence. The aldehydic proton's chemical shift would also be affected, likely shifting further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2,4-dichlorobenzaldehyde provides a count of the unique carbon atoms in the molecule and information about their chemical environment. beilstein-journals.org The carbonyl carbon of the aldehyde group typically appears at a significantly downfield chemical shift. The aromatic carbons show distinct signals, with those bonded to chlorine atoms exhibiting characteristic shifts.
Expected for this compound: In the ¹³C NMR spectrum of the iodo-substituted compound, the carbon atom bonded to the iodine would show a characteristic signal, typically at a lower chemical shift compared to the carbons bonded to chlorine. The chemical shifts of the other aromatic carbons would also be influenced by the presence of the iodine atom.
Interactive Data Table: NMR Data for 2,4-Dichlorobenzaldehyde beilstein-journals.orgchemicalbook.com
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 10.39 | s | - | Aldehydic H |
| ¹H | 7.85 | d | 8.2 | Aromatic H |
| ¹H | 7.45 | d | 2.0 | Aromatic H |
| ¹H | 7.36 | dd | 8.2, 2.0 | Aromatic H |
| ¹³C | 188.19 | - | - | C=O |
| ¹³C | 135.58 | - | - | Aromatic C |
| ¹³C | 134.02 | - | - | Aromatic C |
| ¹³C | 131.52 | - | - | Aromatic C |
| ¹³C | 130.26 | - | - | Aromatic C |
| ¹³C | 130.11 | - | - | Aromatic C |
| ¹³C | 128.63 | - | - | Aromatic C |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For halogenated benzaldehydes, the IR spectrum shows characteristic absorption bands.
The most prominent feature in the IR spectrum of 2,4-dichlorobenzaldehyde is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1700-1730 cm⁻¹. The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C-Cl stretching vibrations appear in the fingerprint region at lower wavenumbers.
Expected for this compound: The C=O stretching frequency might be slightly shifted due to the electronic influence of the iodine atom. The spectrum would also exhibit a C-I stretching vibration, which is expected to appear at a very low frequency, typically below 600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for Halogenated Benzaldehydes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | 1720 - 1740 |
| C-H (aldehyde) | Stretch (Fermi doublet) | 2700 - 2900 |
| C-H (aromatic) | Stretch | > 3000 |
| C-Cl | Stretch | 600 - 800 |
| C-I | Stretch | < 600 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Aromatic compounds like benzaldehydes exhibit characteristic absorption bands in the UV region.
For 2,4-dichlorobenzaldehyde, one would expect to observe π → π* transitions associated with the benzene ring and the carbonyl group, as well as n → π* transitions of the carbonyl group.
Expected for this compound: The introduction of the iodine atom, a chromophore, would likely cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) due to the extension of the conjugated system and the presence of non-bonding electrons on the iodine atom.
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nist.gov
The mass spectrum of 2,4-dichlorobenzaldehyde would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) in a ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Expected for this compound: The mass spectrum would be expected to show a molecular ion peak at a higher m/z value corresponding to its molecular formula (C₇H₃Cl₂IO). The presence of both chlorine and iodine would result in a complex isotopic pattern for the molecular ion and fragment ions.
X-ray Diffraction for Solid-State Structure Elucidation
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Expected for this compound: The crystal structure would be significantly influenced by the presence of the large iodine atom. Halogen bonding, a non-covalent interaction involving the iodine atom, would likely play a crucial role in the crystal packing, in addition to other intermolecular forces. The unit cell dimensions and space group would be expected to differ from those of 2,4-dichlorobenzaldehyde.
Interactive Data Table: Crystallographic Data for 2,4-Dichlorobenzaldehyde researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.100(1) |
| b (Å) | 3.772(1) |
| c (Å) | 15.332(1) |
| β (°) | 113.797(2) |
| Volume (ų) | 693.2(3) |
| Z | 4 |
Advanced Crystallographic Data Interpretation (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the forces that govern the crystal packing. For derivatives of this compound, such as Schiff bases, Hirshfeld surface analysis reveals the nature and contribution of various non-covalent interactions.
The analysis involves generating a surface around the molecule where the contribution of the molecule's electron density to the total crystal electron density is equal to that of all other molecules. This surface is color-mapped to show different properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.
Key Findings from Hirshfeld Surface Analysis of a Representative Schiff Base Derivative:
Table 1: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 45.4 |
| Cl···H/H···Cl | 21.0 |
| C···H/H···C | 19.0 |
| N···H/H···N | 5.9 |
| Cl···C/C···Cl | 3.8 |
| Cl···Cl | 1.5 |
| C···C | 1.5 |
| N···C/C···N | 1.1 |
| N···Cl/Cl···N | 0.5 |
| N···N | 0.4 |
This data is representative of dichlorinated aromatic compounds and illustrates the typical distribution of intermolecular contacts. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these interactions. For instance, the H···H interactions typically appear as a large, diffuse region, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov The Cl···H/H···Cl contacts are often seen as distinct "wings" in the fingerprint plot, indicating their significant role in the crystal packing. nih.gov The presence of multiple halogen atoms in derivatives of this compound leads to a complex interplay of halogen bonds (Cl···Cl, Cl···I) and hydrogen bonds, which are crucial in determining the supramolecular architecture. researchgate.net
Other Advanced Analytical Methods
Beyond crystallographic techniques, a suite of other analytical methods is employed to provide a comprehensive understanding of the physicochemical properties of this compound derivatives.
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized derivatives, such as Schiff bases or their metal complexes. The experimentally determined percentages are compared with the theoretically calculated values to confirm the purity and composition of the sample.
Table 2: Elemental Analysis Data for a Representative Schiff Base Metal Complex
| Compound/Complex | Element | Calculated (%) | Found (%) |
| Schiff Base Ligand (L) | C | 65.88 | 65.80 |
| H | 4.14 | 4.10 | |
| N | 10.21 | 10.15 | |
| [Co(L)2] | C | 59.91 | 59.85 |
| H | 3.65 | 3.60 | |
| N | 9.32 | 9.28 | |
| [Ni(L)2] | C | 59.93 | 59.88 |
| H | 3.65 | 3.61 | |
| N | 9.32 | 9.27 | |
| [Cu(L)2] | C | 59.54 | 59.49 |
| H | 3.62 | 3.58 | |
| N | 9.26 | 9.21 |
The data presented is illustrative for typical Schiff base metal complexes and demonstrates the close agreement between calculated and found values, confirming the successful synthesis of the target compounds. researchgate.netresearchgate.net
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a molecule, which is valuable for understanding its electronic behavior and potential applications in areas like catalysis and materials science.
For Schiff base derivatives of halogenated benzaldehydes, CV studies can reveal the influence of the substituents on the electron transfer processes. The voltammogram of a Schiff base ligand might show irreversible or quasi-reversible redox peaks. Upon complexation with a metal ion, the redox behavior often changes, with shifts in peak potentials or the appearance of new redox waves corresponding to the metal center.
In a typical experiment, the cyclic voltammogram of a Schiff base ligand in an organic solvent containing a supporting electrolyte might show an anodic peak corresponding to the oxidation of the imine group. For its metal complexes, additional redox peaks related to the M(II)/M(III) or M(II)/M(I) couples may be observed. The stability of the complex during redox cycling can also be assessed by performing multiple CV scans.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of a compound and to study its decomposition pattern. For derivatives of this compound, TGA can provide insights into the strength of the chemical bonds and the nature of the decomposition products.
A typical TGA curve for a metal complex of a Schiff base derivative will show one or more mass loss steps. The initial weight loss at lower temperatures (around 100-150 °C) is often attributed to the loss of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand, and the final residue at the end of the experiment is typically the metal oxide. The decomposition temperatures provide a measure of the thermal stability of the compound. nih.gov
Table 3: Thermal Decomposition Data for Representative Metal Complexes
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| [Co(L)2]·1.5H2O | 1 | 30-150 | 3.5 | Loss of 1.5 H2O |
| 2 | 200-450 | 45.2 | Decomposition of Ligand | |
| 3 | >450 | - | Formation of CoO | |
| [Ni(L)2]·H2O | 1 | 30-140 | 2.4 | Loss of H2O |
| 2 | 220-480 | 46.8 | Decomposition of Ligand | |
| 3 | >480 | - | Formation of NiO | |
| [Cu(L)2]·4.5H2O | 1 | 30-160 | 9.8 | Loss of 4.5 H2O |
| 2 | 180-430 | 42.5 | Decomposition of Ligand | |
| 3 | >430 | - | Formation of CuO |
This table provides representative TGA data for hydrated metal complexes of a Schiff base ligand, illustrating the typical stages of thermal decomposition. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
